Product packaging for 3-amino-2,6-difluoro-4-methoxybenzaldehyde(Cat. No.:CAS No. 2694729-42-3)

3-amino-2,6-difluoro-4-methoxybenzaldehyde

Cat. No.: B6177284
CAS No.: 2694729-42-3
M. Wt: 187.14 g/mol
InChI Key: AYFINBZXASHUAT-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Aldehydes in Advanced Organic Chemistry

Fluorinated aromatic aldehydes are crucial building blocks in modern organic chemistry, prized for the special properties that fluorine atoms impart to a molecule. researchgate.net The inclusion of fluorine can dramatically alter a compound's physical and chemical characteristics compared to its non-fluorinated counterparts. researchgate.net This is because fluorine is the most electronegative element, and its presence can influence a molecule's reactivity, stability, and biological activity.

The introduction of fluorine into aromatic rings is a key strategy in the development of new materials and pharmaceuticals. researchgate.net For instance, fluorine-containing compounds are used in a wide range of applications, from agrochemicals like herbicides and insecticides to medicines such as anti-inflammatory drugs and tranquilizers. researchgate.net The high stability of the carbon-fluorine bond often enhances the thermal and metabolic stability of these molecules. nih.gov

The synthesis of fluorinated aromatic compounds can be challenging, but various methods have been developed to introduce fluorine atoms into organic molecules. lew.roorganic-chemistry.org These methods include electrophilic fluorination, which uses reagents that act as a source of "F+", and nucleophilic fluorination, which often involves the displacement of other halogen atoms by fluoride (B91410) ions. nih.govlew.ro The development of safer and more efficient fluorinating agents, such as Selectfluor, has made the synthesis of these valuable compounds more accessible. lew.rosapub.org

Strategic Importance of Aminobenzaldehyde Scaffolds in Molecular Design

Aminobenzaldehyde scaffolds are another critical component in the design of new molecules, particularly in medicinal chemistry and drug discovery. nih.govnih.gov These structures contain both an amino group (-NH2) and an aldehyde group (-CHO) attached to a benzene (B151609) ring. This combination of functional groups makes them versatile starting materials for the synthesis of a wide variety of more complex molecules. nih.govgoogle.com

The amino group can act as a key interaction point with biological targets, such as enzymes and receptors, through hydrogen bonding. nih.gov The aldehyde group is also highly reactive and can be used to build larger molecular frameworks. acs.org This dual functionality allows chemists to create libraries of diverse compounds for biological screening, which is a crucial step in the drug discovery process. rsc.org

The development of new synthetic methods to create aminobenzaldehyde derivatives is an active area of research. google.com For example, a method for producing 2-amino-substituted benzaldehyde (B42025) compounds involves protecting the aldehyde group, carrying out a series of reactions to introduce the amino group, and then deprotecting the aldehyde. google.com This step-by-step approach allows for precise control over the final structure of the molecule.

Overview of Research Trajectories for Multifunctional Benzene Derivatives

Multifunctional benzene derivatives, which contain several different functional groups on a single benzene ring, are of great interest to chemists. researchgate.netacs.org These compounds are essential in the chemical and pharmaceutical industries, but their synthesis can be a significant challenge. researchgate.net The goal is often to develop one-step or tandem reactions that can efficiently create these complex molecules, saving time and resources. acs.org

The properties of multifunctional benzene derivatives are determined by the interplay of their various functional groups. nih.govresearchgate.net For example, the presence of both electron-donating and electron-withdrawing groups on the same ring can lead to unique electronic properties. acs.org Researchers are exploring how to fine-tune these properties by strategically placing different functional groups on the benzene ring.

The market for benzene and its derivatives is expected to grow significantly, driven by the increasing demand for polymers and other advanced materials. databridgemarketresearch.com This growth is fueling research into new and improved methods for synthesizing multifunctional benzene derivatives. The development of novel catalytic systems is a particularly promising area, as catalysts can enable reactions that would otherwise be difficult or impossible to achieve. acs.org

Interactive Data Tables

Table 1: Properties of 3-Amino-2,6-difluoro-4-methoxybenzaldehyde

PropertyValue
Molecular FormulaC8H7F2NO2
Molecular Weight187.14 g/mol
Monoisotopic Mass187.04448 Da
InChIInChI=1S/C8H7F2NO2/c1-13-6-2-5(9)4(3-12)7(10)8(6)11/h2-3H,11H2,1H3
InChIKeyAYFINBZXASHUAT-UHFFFAOYSA-N
SMILESCOC1=CC(=C(C(=C1N)F)C=O)F

Data sourced from PubChem. uni.lu

Table 2: Related Chemical Compounds

Compound NameCAS NumberMolecular Formula
2,6-Difluoro-4-methoxybenzaldehyde256417-10-4C8H6F2O2
3-Amino-4-methoxybenzaldehyde351003-10-6C8H9NO2
4-Amino-3-methoxybenzaldehyde90151-40-9C8H9NO2
4-Amino-2-methoxy-benzaldehyde1196-65-2C8H9NO2
4-Amino-3,6-dichloropyridine-2-carboxylic acid-C6H4Cl2N2O2

Data sourced from various chemical suppliers and databases. sigmaaldrich.comkeyorganics.netnih.govsigmaaldrich.comgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2694729-42-3

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

3-amino-2,6-difluoro-4-methoxybenzaldehyde

InChI

InChI=1S/C8H7F2NO2/c1-13-6-2-5(9)4(3-12)7(10)8(6)11/h2-3H,11H2,1H3

InChI Key

AYFINBZXASHUAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1N)F)C=O)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Amino 2,6 Difluoro 4 Methoxybenzaldehyde

Established Synthetic Routes and Reaction Pathways

Established methods for synthesizing substituted benzaldehydes can be broadly categorized into direct functionalization of a pre-existing aromatic ring and multi-step pathways that build the molecule from simpler precursors. youtube.comyoutube.comyoutube.com

Direct functionalization involves introducing the amino and formyl groups onto a difluoroanisole core. A plausible starting material would be 3,5-difluoroanisole (B31663). The primary challenge lies in controlling the position of the incoming groups.

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings. wikipedia.orgorganic-chemistry.orgchemistrysteps.com It utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group. wikipedia.orgchemistrysteps.com Given that the methoxy (B1213986) group is an activating, ortho-, para-director and the fluorine atoms are deactivating, ortho-, para-directors, the regiochemical outcome of such a reaction would be complex and might lead to a mixture of products. chemistrysteps.comyoutube.com

Another direct approach could involve nitration followed by reduction. Nitrating 3,5-difluoroanisole would likely place the nitro group at the 2- or 4-position due to the directing effects of the methoxy group. Subsequent reduction of the nitro group to an amine would yield an aminodifluoroanisole intermediate. The final formylation step would then need to be achieved, for instance, via a Reimer-Tiemann or Duff reaction, though these methods can sometimes suffer from low yields and lack of selectivity. wikipedia.org

Table 1: Comparison of Classical Formylation Reactions

Reaction Reagents Substrate Requirement Selectivity
Vilsmeier-Haack DMF, POCl₃ Electron-rich arenes wikipedia.orgchemistrysteps.com Often para to activating groups, can be sterically hindered at ortho position youtube.com
Gattermann HCN, HCl/AlCl₃ Activated arenes, phenols wikipedia.org Generally para to activating groups
Duff Hexamethylenetetramine (HMTA), acid Highly activated arenes, phenols wikipedia.org Primarily ortho to hydroxyl groups

| Reimer-Tiemann | Chloroform, base | Phenols | Primarily ortho to hydroxyl groups |

Multi-step syntheses offer greater control over the final arrangement of substituents by building the molecule sequentially. youtube.comyoutube.comyoutube.comgoogle.com A hypothetical convergent route to 3-amino-2,6-difluoro-4-methoxybenzaldehyde could commence with a more elaborately substituted starting material, such as 2,6-difluoro-4-nitroanisole (B1349410).

Proposed Multi-Step Synthetic Pathway:

Reduction: The nitro group of 2,6-difluoro-4-nitroanisole can be selectively reduced to an amine using standard conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl), to yield 3,5-difluoro-4-methoxyaniline (B1304122).

Protection: The resulting aniline (B41778) is often reactive and can interfere with subsequent steps. Therefore, the amino group would likely be protected, for example, as an acetamide.

Directed ortho-Metalation (DoM): With the amine protected, a directed ortho-metalation could be employed. wikipedia.org The protected amine and the methoxy group can direct a strong base like n-butyllithium to deprotonate the aromatic ring specifically at the position between them (the C3 position). wikipedia.orgwpmucdn.com This creates a powerful nucleophilic aryllithium species. wikipedia.org

Formylation: The aryllithium intermediate can then be quenched with a formylating electrophile, such as DMF, to introduce the aldehyde group at the desired C3 position. wikipedia.org

Deprotection: Finally, removal of the protecting group from the amine would unveil the target molecule, this compound.

Novel and Emerging Synthetic Techniques

Recent advances in synthetic chemistry offer more efficient and sustainable alternatives to classical methods. rsc.orgpnas.org

Modern transition-metal catalysis provides powerful tools for the direct functionalization of C-H bonds, offering high selectivity and atom economy. researchgate.netillinois.edu Palladium-, rhodium-, and ruthenium-based catalysts have been developed for the ortho-C–H functionalization of benzaldehydes and other substituted arenes. researchgate.netacs.orgacs.org

For instance, a transient directing group strategy could be envisioned. acs.orgacs.org In this approach, the aldehyde of a precursor like 2,6-difluoro-4-aminobenzaldehyde could reversibly form an imine with a catalytic amount of an amine additive. researchgate.net This transient imine would then direct a transition metal catalyst (e.g., palladium or rhodium) to functionalize the adjacent C-H bond, in this case, introducing a methoxy group. researchgate.netacs.org While this is a speculative application, it highlights the potential of catalytic methods to forge C-O bonds with high regioselectivity.

Palladium-catalyzed carbonylation reactions have also emerged as a method to synthesize aromatic aldehydes from aryl halides using carbon monoxide sources like formic acid. organic-chemistry.orgresearchgate.netacs.org This could be applied in a multi-step synthesis where a halogenated precursor is converted to the final aldehyde.

The principles of green chemistry aim to design chemical processes that are environmentally benign. pnas.orginnoget.com In the context of aryl aldehyde synthesis, this involves using safer solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents. rsc.orgnih.gov

Innovations include:

Use of Benign Solvents: Replacing traditional volatile organic compounds with water, supercritical CO₂, or bio-based solvents. pnas.org

Energy Efficiency: Employing microwave or ultrasonic irradiation to accelerate reactions, often leading to higher yields and shorter reaction times. nih.gov

Regioselective and Stereoselective Synthesis Considerations for Substituted Benzaldehydes

The synthesis of a polysubstituted benzene (B151609) like this compound is fundamentally a problem of regioselectivity—the control of where substituents are placed on the aromatic ring. nih.govrsc.orgacs.orgnih.gov

The outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the ring.

Activating, Ortho-, Para-Directing Groups: The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating groups that donate electron density to the ring, directing incoming electrophiles to the ortho and para positions.

Deactivating, Ortho-, Para-Directing Groups: The fluoro (-F) groups are deactivating due to their high electronegativity but are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.

In the target molecule, the interplay of these directing effects is complex. A direct electrophilic attack (like formylation) on a precursor such as 3,5-difluoro-4-methoxyaniline would be challenging to control. The powerful activating effect of the amino and methoxy groups would compete with the directing influence of the fluoro atoms, likely resulting in a mixture of isomers.

To overcome this, directed ortho-metalation (DoM) is a superior strategy for achieving regiocontrol. wikipedia.org A directing metalation group (DMG), such as a protected amine or a methoxy group, forms a complex with an organolithium reagent. wpmucdn.comnih.govnih.govrsc.org This brings the strong base into proximity with a specific ortho-proton, facilitating its removal. wikipedia.org In a potential precursor, the combined directing ability of the methoxy group and a protected amino group at C1 would strongly favor lithiation at the C3 position, enabling the precise introduction of the aldehyde group. wikipedia.orgnih.govnih.gov

As this compound is an achiral molecule, stereoselective considerations are not relevant for the final product. However, stereocontrol could become a factor if chiral auxiliaries were used in an asymmetric synthesis approach to create specific intermediates, though this is less common for this class of compounds.

Table 2: Compound Names Mentioned

Compound Name
This compound
N,N-dimethylformamide (DMF)
Phosphorus oxychloride
3,5-Difluoroanisole
2,6-Difluoro-4-nitroanisole
3,5-Difluoro-4-methoxyaniline
n-Butyllithium
2,6-Difluoro-4-aminobenzaldehyde
Formic acid
Carbon monoxide
Chloroform
Hexamethylenetetramine (HMTA)
Tin
Hydrogen
Palladium
Rhodium

Chemical Reactivity and Transformation of 3 Amino 2,6 Difluoro 4 Methoxybenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site for nucleophilic attack and redox reactions, making it a versatile handle for molecular elaboration.

Schiff Base Formation: The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is fundamental in coordination chemistry and organic synthesis. nih.govchemsociety.org.ng The reaction of 3-amino-2,6-difluoro-4-methoxybenzaldehyde with various primary amines, typically under acid or base catalysis, would yield the corresponding Schiff base derivatives. chemsociety.org.ng These reactions are often carried out by refluxing equimolar mixtures of the aldehyde and the amine in a solvent like methanol. nih.gov The presence of the azomethine group (-CH=N-) in the product is a key characteristic of this transformation. nih.govchemsociety.org.ng

Aldol Reactions: Aromatic aldehydes that lack α-protons, such as this compound, can participate as the electrophilic partner in crossed Aldol or Claisen-Schmidt condensations. magritek.com When reacted with a ketone containing α-hydrogens (e.g., acetone) under basic conditions (e.g., potassium hydroxide), it is expected to form an α,β-unsaturated carbonyl compound. magritek.com This type of reaction is a cornerstone for carbon-carbon bond formation in organic synthesis. magritek.com

Table 1: Representative Nucleophilic Addition and Condensation Reactions
Reaction TypeReactantsProduct TypeConditions
Schiff Base FormationAldehyde + Primary AmineImine (Schiff Base)Methanol, reflux
Aldol CondensationAldehyde + Ketone (with α-H)α,β-Unsaturated KetoneBase catalyst (e.g., KOH), Ethanol/Water

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid. Standard oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can effect this transformation. The product of such an oxidation would be 3-amino-2,6-difluoro-4-methoxybenzoic acid.

Reduction: The aldehyde can be selectively reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). rushim.ru For instance, the reduction of a similar compound, 4-methoxybenzaldehyde, can be achieved using sodium borohydride to yield the corresponding alcohol. nih.govmdpi.com This transformation converts the formyl group (-CHO) into a hydroxymethyl group (-CH₂OH), resulting in (3-amino-2,6-difluoro-4-methoxyphenyl)methanol.

Table 2: Oxidation and Reduction of the Aldehyde Group
TransformationReagentProduct Functional Group
OxidationKMnO₄, H₂CrO₄, or Ag₂OCarboxylic Acid (-COOH)
ReductionNaBH₄ or LiAlH₄Primary Alcohol (-CH₂OH)

Reactions at the Amino Group

The nucleophilic primary amino group provides another reactive center for building molecular complexity.

Amidation: The amino group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amide bonds. Direct amidation with a carboxylic acid often requires a coupling agent to facilitate the reaction. nih.gov This reaction is fundamental in peptide synthesis and the creation of various pharmaceuticals and materials.

Alkylation: The nitrogen atom of the amino group can be alkylated using alkyl halides or other alkylating agents. google.com This reaction introduces alkyl substituents onto the amine, potentially converting the primary amine into a secondary or tertiary amine, depending on the reaction conditions and the stoichiometry of the alkylating agent.

The amino group, in conjunction with the ortho-positioned aldehyde group or other reactants, can be a key participant in the synthesis of heterocyclic compounds. The condensation of aminotrazoles with aromatic aldehydes is a known route to form triazole-derived Schiff bases, which can be precursors to other heterocyclic systems. nih.gov Similarly, this compound can serve as a building block for fused heterocycles. For example, condensation with compounds containing active methylene (B1212753) groups or other bifunctional reagents can lead to the formation of pyridines, pyrimidines, or other nitrogen-containing ring systems. researchgate.net

Transformations Involving Fluorine and Methoxy (B1213986) Substituents

The fluorine and methoxy groups on the aromatic ring are generally stable but can undergo transformation under specific conditions.

Fluorine Substituents: The carbon-fluorine bond in aryl fluorides is typically strong and unreactive. Nucleophilic aromatic substitution (SNAr) of the fluorine atoms is generally difficult unless activated by strong electron-withdrawing groups in the ortho or para positions. Given the presence of electron-donating amino and methoxy groups, SNAr reactions at the fluorine-substituted positions are expected to be unfavorable.

Methoxy Substituent: The methoxy group is a relatively robust ether linkage. However, it can be cleaved to the corresponding phenol under harsh conditions using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). Selective cleavage of methoxybenzyl ethers is also possible with certain reagents like cerium(IV) ammonium nitrate. researchgate.net This would convert the 4-methoxy group into a 4-hydroxy group.

Aromatic Nucleophilic Substitution Reactions

Aromatic nucleophilic substitution (SNAr) is a plausible reaction pathway for this compound, particularly involving the displacement of the fluorine atoms, which can act as leaving groups. SNAr reactions are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the aldehyde group (-CHO) is a moderately deactivating, electron-withdrawing group.

The fluorine atoms are located ortho and meta to the aldehyde group. The fluorine at the 2-position is ortho to the aldehyde and meta to the amino group, while the fluorine at the 6-position is also ortho to the aldehyde and meta to the methoxy group. The viability of a nucleophilic attack on the carbons bearing the fluorine atoms would depend on the ability of the substituent array to stabilize the transient, negatively charged Meisenheimer complex formed during the reaction.

However, without specific experimental studies reacting this compound with various nucleophiles (such as amines, thiols, or alkoxides), it is not possible to provide concrete examples or generate data tables of its SNAr reactions. The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group. For this specific compound, the reaction would be expected to proceed as follows:

Hypothetical Reaction Scheme:

The regioselectivity of such a reaction (i.e., whether the fluorine at the 2- or 6-position is preferentially substituted) would be influenced by the combined electronic and steric effects of the surrounding substituents.

Impact of Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is a complex interplay of the electronic effects of its five substituents:

Amino Group (-NH₂): The amino group is a strong activating group due to its ability to donate electron density to the ring through resonance (+R effect). It is also weakly inductively withdrawing (-I effect) due to the electronegativity of nitrogen, but the resonance effect dominates. This group generally directs incoming electrophiles to the ortho and para positions.

Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is a strong activating group due to its +R effect, which is stronger than its -I effect. It directs electrophiles to the ortho and para positions.

Aldehyde Group (-CHO): The aldehyde group is a deactivating group due to both its inductive electron-withdrawing (-I) and resonance electron-withdrawing (-R) effects. It directs incoming electrophiles to the meta position.

Mechanistic Investigations of Key Reactions

There is a lack of published mechanistic investigations for key reactions involving this compound. Such studies would typically involve:

Kinetic Studies: Measuring reaction rates with different nucleophiles or under varying conditions to understand the factors influencing the reaction.

Computational Modeling: Using theoretical calculations to model the reaction pathway, including the structures and energies of reactants, transition states, and intermediates like the Meisenheimer complex.

Spectroscopic Analysis: Employing techniques such as NMR spectroscopy to identify and characterize reaction intermediates and products, which can provide insights into the reaction mechanism.

Without such dedicated studies on this specific compound, any discussion of its reaction mechanisms would be purely speculative and based on general principles of organic chemistry rather than concrete scientific evidence.

Applications As a Key Intermediate and Building Block in Advanced Synthesis

Role in Medicinal Chemistry Research

In the realm of drug discovery and development, this compound is a valuable starting material for creating novel therapeutic agents and biological probes. The presence of fluorine is particularly significant, as its incorporation into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and 3-amino-2,6-difluoro-4-methoxybenzaldehyde provides a direct route to several important classes.

Pyrazoles: The amino group of the benzaldehyde (B42025) can be chemically converted to a hydrazine (B178648) derivative. This intermediate can then undergo condensation with β-dicarbonyl compounds or α,β-unsaturated nitriles to form a 1-aryl-pyrazole ring system. chim.it This is a classic and effective method for pyrazole (B372694) synthesis. chim.it The resulting pyrazoles, bearing the distinct 2,6-difluoro-4-methoxyphenyl substituent, are of significant interest as aminopyrazole cores are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.

Benzoxazoles: The aldehyde functionality is key to forming benzoxazoles, which are privileged structures in medicinal chemistry. mdpi.com Through condensation with an o-aminophenol, the aldehyde group forms a Schiff base which then undergoes cyclization to yield a 2-substituted benzoxazole (B165842). nih.gov This reaction allows the direct incorporation of the fluorinated methoxy-phenyl moiety into the benzoxazole scaffold, creating a new family of derivatives for biological evaluation.

Quinolines: Substituted quinolines are crucial pharmacophores, particularly in the development of anticancer drugs. nih.gov The Friedländer synthesis offers a direct pathway to quinolines by reacting an o-aminoaryl aldehyde with a compound containing a reactive α-methylene group (e.g., a ketone or β-keto ester). This compound is an ideal substrate for this reaction, enabling the synthesis of quinolines with a unique substitution pattern that can be further explored for therapeutic potential. nih.govnih.gov

Beyond its use in constructing heterocyclic cores, this compound is a key intermediate for building more complex pharmaceutical molecules and chemical probes. Its utility is highlighted in patents describing the synthesis of novel compounds for treating diseases like cancer. For instance, related benzamide (B126) structures are integral to the synthesis of potential PET agents for imaging specific cancer-related proteins like B-Raf(V600E). sigmaaldrich.com Furthermore, substituted pyrazoles derived from such precursors are key components in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, which are important in immunology and oncology. google.com

The compound's structure is also valuable for creating probes to study biological systems. For example, substituted benzaldehydes have been designed to interact with specific biological targets like hemoglobin. nih.gov The unique electronic signature of the fluorine and methoxy (B1213986) groups can be exploited in designing molecules for specific biological interactions.

The creation of large, diverse collections of small molecules, known as molecular libraries, is a cornerstone of modern high-throughput screening and drug discovery. nih.govspringernature.com this compound is an excellent scaffold for combinatorial chemistry due to its two distinct and reactive functional groups.

The amino group can be readily acylated or alkylated, while the aldehyde group can undergo reactions such as reductive amination or Wittig-type olefination. This orthogonality allows for the systematic and rapid generation of a large matrix of compounds. By reacting the central scaffold with libraries of different building blocks (e.g., carboxylic acids, amines, phosphonium (B103445) ylides), chemists can produce thousands of unique derivatives. These libraries, containing compounds with varied stereochemistry and physicochemical properties, can then be screened against a wide array of biological targets to identify novel hit compounds for further development. The Knorr pyrazole synthesis, for example, has been used to generate libraries of 4-aminopyrazoles from Ugi adducts for screening purposes. chim.it

Contributions to Materials Science Research

The unique electronic and structural features of this compound also make it a promising precursor for the development of advanced functional materials.

Fluorinated aromatic compounds are of great interest in the field of organic electronics. synthetikaeu.combldpharm.com The incorporation of fluorine atoms can lower the HOMO and LUMO energy levels of organic semiconductors, improve environmental stability, and influence the solid-state packing of molecules, all of which are critical factors for the performance of devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). While direct application of this specific molecule is not widely documented, related fluorobenzaldehydes are used as building blocks for functional materials. synthetikaeu.com The combination of electron-withdrawing fluorine atoms and the electron-donating methoxy group provides a "push-pull" electronic structure that is often sought after in the design of materials for nonlinear optics and other optoelectronic applications.

Functional Polymers: High-performance polymers like polybenzoxazoles (PBOs) and polybenzimidazoles (PBIs) are known for their exceptional thermal stability and mechanical strength. nasa.govresearchgate.netacs.org The synthesis of these polymers often involves the polycondensation of bifunctional monomers. nasa.govrsc.org this compound can be chemically modified to create novel monomers for polymerization. The resulting polymers would incorporate the fluorinated methoxy-phenyl units, potentially imparting desirable properties such as enhanced solubility, flame retardancy, and specific optical or dielectric characteristics.

Coordination Compounds: The molecule is an excellent precursor for ligands used in coordination chemistry. mdpi.comdoaj.orgmdpi.com The aldehyde group can react with a primary amine via condensation to form a Schiff base, a versatile class of ligands that can coordinate to various metal ions through the imine nitrogen and other nearby donor atoms. nih.gov These metal complexes have diverse applications, from catalysis to magnetic materials and biological imaging. The fluorine and methoxy substituents on the ligand backbone can modulate the electronic structure of the metal center, thereby tuning the properties of the resulting coordination compound.

Utilization in Agrochemical Research

The search for new and effective agrochemicals is a continuous effort driven by the need to ensure food security and manage pest resistance. Fluorinated organic compounds have gained prominence in this area, as the incorporation of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of molecules. units.itdrugfuture.comchemhelpasap.com The subject compound, with its difluoro-substituted aromatic ring, is a promising starting material for the development of new pesticides and herbicides.

Synthesis of Agrochemical Intermediates

The aldehyde and amino functionalities of this compound are key reactive handles for the synthesis of various heterocyclic scaffolds known to possess agrochemical activity. springerprofessional.deslideshare.net These reactions often involve condensation and cyclization steps to build more complex molecular frameworks.

One potential application is in the synthesis of substituted quinolines, a class of compounds with known insecticidal and fungicidal properties. units.itnih.govresearchgate.net The Friedländer synthesis, which involves the reaction of a 2-aminobenzaldehyde (B1207257) with a compound containing a reactive methylene (B1212753) group (such as a ketone), is a classic method for quinoline (B57606) formation. wikipedia.orgnih.govnih.govjk-sci.com In a hypothetical application, this compound could react with a suitable ketone to yield a highly substituted quinoline derivative. The electron-donating amino and methoxy groups would likely influence the reactivity of the aldehyde and the subsequent cyclization. units.it

Another important class of agrochemicals is pyrazole derivatives, which are widely used as fungicides and herbicides. springerprofessional.deresearchgate.netyoutube.com The Knorr pyrazole synthesis and the Paal-Knorr synthesis are well-established methods for constructing the pyrazole ring. drugfuture.comchemhelpasap.comspringerprofessional.deslideshare.netresearchgate.netyoutube.comresearchgate.netwikipedia.org For instance, the amino group of this compound could be transformed into a hydrazine derivative, which could then be reacted with a 1,3-dicarbonyl compound to form a pyrazole. drugfuture.comchemhelpasap.comspringerprofessional.deresearchgate.netresearchgate.net The resulting pyrazole would be highly functionalized with fluorine and methoxy substituents, which could impart desirable biological properties. google.com

The following table illustrates potential agrochemical intermediates that could be synthesized from this compound, based on established synthetic methodologies.

Starting MaterialReagentReaction TypePotential Agrochemical Intermediate
This compoundKetone (e.g., Acetone)Friedländer SynthesisSubstituted Quinoline
Hydrazine derivative of this compound1,3-Dicarbonyl compoundKnorr Pyrazole SynthesisSubstituted Pyrazole
This compoundSubstituted Aniline (B41778)Schiff Base FormationSubstituted Imine

Development of Novel Molecular Probes and Sensors

The unique electronic and photophysical properties of fluorinated aromatic compounds make them attractive candidates for the development of molecular probes and sensors. mdpi.comacs.orgresearchgate.netacs.orgpkdc.ac.innih.govrsc.orgumbc.eduresearchgate.netresearchgate.net The aldehyde and amino groups of this compound are particularly well-suited for the construction of fluorescent sensors based on intramolecular charge transfer (ICT). nih.govrsc.orgumbc.eduresearchgate.net

ICT-based sensors typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon excitation with light, an electron is transferred from the donor to the acceptor, leading to a change in the fluorescence properties of the molecule. This change can be modulated by the presence of an analyte, such as a metal ion or a small molecule, which interacts with the sensor.

The amino group of this compound can act as an electron donor, while the aldehyde group can be readily converted into various electron-accepting moieties. For example, condensation of the aldehyde with a suitable partner can lead to the formation of a Schiff base, which can act as an ion-binding site. mdpi.compkdc.ac.in The fluorescence of such a molecule would be expected to be sensitive to the presence of metal ions that coordinate to the Schiff base.

Furthermore, the fluorine and methoxy substituents on the aromatic ring can be used to fine-tune the photophysical properties of the resulting sensor. nih.govresearchgate.netresearchgate.netrsc.orgelectronicsandbooks.comrsc.org Fluorine atoms can influence the energy levels of the molecular orbitals and the efficiency of the ICT process, while the methoxy group can modulate the electron-donating strength of the amino group. nih.govresearchgate.netelectronicsandbooks.com This allows for the rational design of sensors with specific absorption and emission wavelengths, as well as desired sensitivities and selectivities.

Coumarin-based fluorescent probes are a well-known class of sensors that can be synthesized from substituted salicylaldehydes. drugfuture.commdpi.comacs.orgresearchgate.netacs.orgpkdc.ac.in While this compound is not a salicylaldehyde, its aldehyde functionality can be used to construct other types of fluorescent dyes. For example, it could be used as a key building block in the synthesis of solvatochromic dyes, which exhibit changes in their fluorescence color depending on the polarity of their environment. nih.govrsc.orgumbc.eduresearchgate.netresearchgate.net

The table below provides a hypothetical overview of how the functional groups of this compound could be utilized in the design of a fluorescent sensor.

Functional GroupRole in Sensor DesignPotential Application
AldehydeReactive handle for attaching a recognition unit and/or an acceptor groupFormation of a Schiff base for ion sensing
AminoElectron-donating group for ICTPart of the fluorophore core
DifluoroModulation of photophysical properties and stabilityFine-tuning of emission wavelength and quantum yield
MethoxyModulation of electron-donating strengthEnhancing the sensitivity of the sensor

Advanced Characterization and Spectroscopic Analysis of 3 Amino 2,6 Difluoro 4 Methoxybenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-amino-2,6-difluoro-4-methoxybenzaldehyde. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the aldehyde proton, the methoxy (B1213986) group protons, and the amine group protons.

Aromatic Proton: A single resonance is anticipated for the proton at the C5 position of the benzene (B151609) ring. Its chemical shift will be influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the aldehyde and fluorine substituents.

Aldehyde Proton: A characteristic downfield singlet, typically in the range of 9.5-10.5 ppm, is expected for the aldehydic proton. tandfonline.com

Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group will be observed, likely around 3.8-4.0 ppm.

Amino Protons: The protons of the amino group will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule.

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to resonate significantly downfield, typically in the region of 190-200 ppm. nih.gov

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbons bearing the fluorine atoms (C2 and C6) will show characteristic splitting due to C-F coupling. The carbon attached to the methoxy group (C4) and the amino group (C3) will also have distinct chemical shifts. The remaining aromatic carbons (C1 and C5) will also be identifiable.

Methoxy Carbon: The carbon of the methoxy group will appear in the aliphatic region of the spectrum, typically around 55-60 ppm. rsc.orgrsc.org

Conformational Analysis: NMR techniques, including Nuclear Overhauser Effect (NOE) experiments, can provide insights into the preferred conformation of the molecule, particularly the orientation of the aldehyde and methoxy groups relative to the benzene ring. Studies on substituted benzaldehydes have shown that the rotation of the aldehyde group can be correlated with molecular reorientation. tandfonline.com

Expected ¹H and ¹³C NMR Data (based on related compounds):

Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)9.5 - 10.5190 - 200
Aromatic CH6.5 - 7.5110 - 140
Methoxy (-OCH₃)3.8 - 4.055 - 60
Amino (-NH₂)Broad, variable-
C-NH₂-130 - 150
C-F-150 - 170 (with C-F coupling)
C-OCH₃-155 - 165
C-CHO-125 - 135

Advanced Mass Spectrometry Techniques for Molecular Structure and Fragmentation Pattern Analysis

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and elemental composition of this compound and for elucidating its fragmentation pathways.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecule is expected to show a distinct molecular ion peak (M⁺) corresponding to its exact mass. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. The predicted monoisotopic mass for C₈H₇F₂NO₂ is 187.04448 Da. chemicalbook.comuni.lu

Fragmentation Pattern: The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways are expected to involve:

Loss of the Aldehyde Group: A common fragmentation pathway for benzaldehydes is the loss of the formyl radical (-CHO), resulting in a significant [M-29]⁺ peak.

Loss of a Methyl Radical: The methoxy group can undergo cleavage, leading to the loss of a methyl radical (-CH₃) and the formation of an [M-15]⁺ ion.

Loss of Carbon Monoxide: Following the initial loss of a hydrogen atom from the aldehyde, a decarbonylation reaction can occur, leading to an [M-29]⁺ peak.

Cleavage of the Methoxy Group: The ether linkage can cleave, resulting in the loss of a methoxy radical (-OCH₃) to give an [M-31]⁺ peak.

Ring Fragmentation: The aromatic ring can also undergo fragmentation, leading to smaller charged species.

Predicted Mass Spectrometry Data:

Predicted collision cross-section (CCS) values for various adducts of this compound can be calculated to aid in identification in ion mobility-mass spectrometry experiments. chemicalbook.comuni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺188.05176132.6
[M+Na]⁺210.03370143.7
[M-H]⁻186.03720134.5
[M+NH₄]⁺205.07830152.7
[M+K]⁺226.00764141.2
[M+H-H₂O]⁺170.04174125.6

Data sourced from PubChemLite, predicted using CCSbase. chemicalbook.comuni.lu

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes.

Characteristic Vibrational Frequencies:

C=O Stretching: A strong absorption band characteristic of the aldehyde carbonyl group (C=O) is expected in the IR spectrum. For aromatic aldehydes, this band typically appears in the range of 1685-1710 cm⁻¹. tandfonline.com

C-H Stretching (Aldehyde): The C-H stretching vibration of the aldehyde group usually gives rise to two weak bands in the region of 2810-2850 cm⁻¹ and 2710-2750 cm⁻¹. The lower frequency band is often sharp and can be a good diagnostic peak.

N-H Stretching: The amino group will exhibit N-H stretching vibrations, typically as two bands for a primary amine in the region of 3300-3500 cm⁻¹. The exact position can be affected by hydrogen bonding.

C-F Stretching: The C-F stretching vibrations will produce strong absorption bands, typically in the range of 1100-1400 cm⁻¹.

C-O Stretching: The C-O stretching of the methoxy group is expected to show a strong band around 1250 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic ring will have characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected in the range of 1590-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also observable in the Raman spectrum. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C-F bonds may also be Raman active.

Expected Vibrational Frequencies:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aldehyde (-CHO)C=O Stretch1685 - 1710IR (Strong)
Aldehyde (-CHO)C-H Stretch2810 - 2850, 2710 - 2750IR (Weak)
Amino (-NH₂)N-H Stretch3300 - 3500IR (Medium)
Amino (-NH₂)N-H Bend1590 - 1650IR (Medium)
Fluoro (-F)C-F Stretch1100 - 1400IR (Strong)
Methoxy (-OCH₃)C-O Stretch~1250IR (Strong)
Aromatic RingC=C Stretch1450 - 1600IR/Raman (Variable)

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule and the extent of conjugation. The presence of the benzene ring with multiple substituents, including an auxochrome (amino group) and a chromophore (aldehyde group), suggests that this compound will absorb in the UV region.

Electronic Transitions: The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.

π → π Transitions:* These are typically high-intensity absorptions arising from the conjugated π-system of the benzene ring and the carbonyl group. The presence of the amino and methoxy groups as electron-donating substituents is likely to cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzaldehyde (B42025).

n → π Transitions:* The non-bonding electrons on the oxygen of the carbonyl group can be excited to an anti-bonding π* orbital. This transition is typically of lower intensity and appears at a longer wavelength compared to the π → π* transitions.

The absorption maxima for aminobenzaldehydes are typically observed around 310 nm. rsc.org The substitution pattern, including the fluorine atoms, will influence the exact position and intensity of the absorption bands.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While no specific crystal structure for this compound has been reported in the searched literature, studies on similar substituted benzaldehydes provide insights into the expected structural features. nih.gov

Expected Structural Features:

Planarity: The benzene ring is expected to be planar. The aldehyde group may be slightly twisted out of the plane of the ring depending on steric interactions with the adjacent fluorine atom.

Bond Lengths and Angles: X-ray crystallography would provide precise measurements of all bond lengths and angles, confirming the effects of the various substituents on the geometry of the benzene ring.

Intermolecular Interactions: The crystal packing would be determined by intermolecular forces such as hydrogen bonding (involving the amino and aldehyde groups), dipole-dipole interactions, and potentially halogen bonding involving the fluorine atoms. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the methoxy oxygen can act as hydrogen bond acceptors.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. For this compound itself, the molecule is achiral and therefore would not exhibit any chiroptical properties.

However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral substituent or by creating a molecule with axial chirality, then chiroptical spectroscopy would be a critical tool for their characterization. These techniques would allow for the determination of the absolute configuration of the chiral centers and the study of their conformational preferences in solution. At present, no information on chiral derivatives of this compound has been found in the performed searches.

Computational and Theoretical Studies of 3 Amino 2,6 Difluoro 4 Methoxybenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For a compound like 3-amino-2,6-difluoro-4-methoxybenzaldehyde, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be utilized to optimize the molecular geometry and calculate various electronic properties.

The electronic structure is key to a molecule's reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

For related benzaldehyde (B42025) derivatives, HOMO-LUMO analyses have successfully identified the distribution of these frontier orbitals. For this compound, it would be expected that the HOMO is largely localized on the electron-rich aromatic ring, particularly influenced by the amino and methoxy (B1213986) groups, while the LUMO would likely be centered on the electron-withdrawing aldehyde group.

Table 1: Hypothetical Frontier Orbital Data for this compound

Parameter Expected Value (eV) Significance
EHOMO ~ -6.0 to -7.0 Electron-donating ability
ELUMO ~ -1.5 to -2.5 Electron-accepting ability
Energy Gap (ΔE) ~ 4.0 to 5.0 Chemical reactivity and stability

Note: This table is illustrative and based on typical values for similar aromatic aldehydes. Actual values would require specific calculations.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potential.

In a hypothetical MEP map of this compound, the oxygen atom of the aldehyde group and the region around the amino group would likely be depicted in shades of red, indicating high electron density. The hydrogen atom of the aldehyde group and the hydrogens of the amino group would be expected to be in blue regions, indicating their positive potential.

Fukui functions are used within DFT to determine the reactivity of different atomic sites in a molecule. They quantify the change in electron density at a specific point when the total number of electrons in the system changes. This allows for the precise identification of sites susceptible to nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), and radical attack. For related molecules, Fukui function analysis has successfully pinpointed the most reactive atoms, corroborating predictions from MEP maps.

Conformation Analysis and Conformational Landscapes

The presence of rotatable bonds, such as the C-O bond of the methoxy group and the C-C bond of the aldehyde group, means that this compound can exist in different conformations. Conformational analysis involves mapping the potential energy surface as a function of the torsion angles of these bonds to identify the most stable, low-energy conformers. The fluorine atoms adjacent to the amino and aldehyde groups would exert significant steric and electronic effects, influencing the preferred orientation of these substituents relative to the benzene (B151609) ring. Studies on similar substituted benzaldehydes have shown that the planarity of the molecule is a key factor in its stability.

Reaction Mechanism Modeling and Transition State Characterization

While no specific reaction mechanisms involving this compound have been modeled, computational methods are essential for such investigations. For instance, if this compound were used in a condensation reaction, modeling would involve locating the transition state structures for each step of the proposed mechanism. By calculating the activation energies, the most favorable reaction pathway can be determined. This approach has been used to understand the mechanisms of various reactions involving aldehydes.

In Silico Predictions of Molecular Properties and Reactivity Profiles

Beyond quantum mechanics, various in silico tools can predict a range of molecular properties. Based on its structure (C₈H₇F₂NO₂), properties such as lipophilicity (LogP), polar surface area, and solubility can be estimated. These predictions are vital in fields like drug discovery for assessing a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Reactivity profiles derived from these computational models help in understanding the molecule's potential interactions in a biological system.

Molecular Docking and Ligand-Target Interaction Analysis in Scaffold Design

Extensive literature searches for computational and theoretical studies, specifically focusing on the molecular docking and ligand-target interaction analysis of this compound for scaffold design, have revealed a significant gap in publicly available research. While computational methods are a cornerstone of modern drug discovery, allowing for the prediction of binding affinities and interaction modes between a ligand and its target protein, no specific studies featuring this compound in this context have been identified in the current body of scientific literature.

The fundamental principles of molecular docking involve the prediction of the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is invaluable in the design of new drug scaffolds, as it provides insights into the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that govern the binding process. By understanding these interactions, medicinal chemists can rationally design and synthesize novel compounds with improved potency and selectivity.

In the absence of direct research on this compound, we can outline the theoretical workflow that would be applied to study this compound's potential as a scaffold in drug design.

A Theoretical Approach to Docking this compound:

Target Identification and Preparation: The initial step would involve selecting a biological target (e.g., an enzyme or receptor) implicated in a particular disease. The three-dimensional structure of this target, typically obtained from crystallographic or NMR studies and available in databases like the Protein Data Bank (PDB), would be prepared for docking. This preparation includes adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Preparation: The 3D structure of this compound would be generated and optimized to its lowest energy conformation. This is a crucial step to ensure that the ligand's geometry is realistic for the docking simulation.

Molecular Docking Simulation: Using specialized software, the prepared ligand would be docked into the defined binding site of the target protein. The software would explore various possible conformations and orientations of the ligand within the binding site, scoring each based on a defined scoring function that estimates the binding affinity.

Analysis of Docking Results: The output of the docking simulation would be a set of predicted binding poses, each with a corresponding binding energy or score. The top-ranked poses would be analyzed to understand the specific interactions between this compound and the amino acid residues of the target protein. This analysis would highlight which functional groups on the benzaldehyde scaffold are critical for binding.

Hypothetical Interaction Profile:

Based on the structure of this compound, one could hypothesize the types of interactions it might form within a protein's active site. The amino group (-NH2) and the oxygen of the methoxy group (-OCH3) could act as hydrogen bond donors and acceptors, respectively. The aldehyde group (-CHO) could also participate in hydrogen bonding. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. The fluorine atoms can modulate the electronic properties of the ring and potentially form halogen bonds.

While these theoretical considerations provide a framework for how this compound could be studied, it is imperative to note that without experimental or specific computational data, any discussion of its efficacy as a scaffold in ligand-target interactions remains speculative. The absence of published research underscores a potential area for future investigation in the field of medicinal chemistry and computational drug design.

Future Research Directions and Perspectives

Untapped Synthetic Potential and Methodological Innovations

The molecular architecture of 3-amino-2,6-difluoro-4-methoxybenzaldehyde, featuring an aldehyde, an aniline-like amino group, and an electron-rich methoxy-substituted difluorinated ring, presents a rich platform for synthetic innovation. The aldehyde and amino moieties serve as versatile handles for a multitude of chemical transformations. Future research could focus on leveraging these reactive sites to construct novel and complex molecular frameworks.

One promising direction is the synthesis of novel heterocyclic compounds. The vicinal arrangement of the amino and aldehyde groups could be exploited in condensation reactions with various carbon, nitrogen, or sulfur-based nucleophiles to forge new ring systems. For instance, reactions with β-ketoesters or malononitrile (B47326) could yield substituted quinolines or other fused pyridines, which are prevalent scaffolds in medicinal chemistry. The reactivity of this compound could be harnessed for the synthesis of thieno[2,3-b]pyridines and other heterocyclic systems with potential biological activity. researchgate.net

Methodological innovations could target the development of more efficient and selective reactions. This includes exploring transition-metal-catalyzed cross-coupling reactions at the C-N or C-H bonds, or developing novel organocatalytic transformations that take advantage of the compound's inherent functionalities. The fluorine atoms significantly influence the reactivity of the aromatic ring, suggesting that established synthetic protocols may need to be adapted or new methods developed to achieve desired outcomes.

Exploration of Novel Applications in Interdisciplinary Fields

The unique substitution pattern of this compound makes it a valuable building block for materials with novel applications in interdisciplinary fields, particularly in medicinal chemistry and materials science.

Medicinal Chemistry : The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. nih.gov This compound serves as an excellent starting point for the design of new therapeutic agents. Future work could involve its use as a scaffold for developing inhibitors of various enzymes, such as kinases or fatty acid binding proteins (FABPs). nih.gov The aldehyde group can be readily converted into other functional groups or used in reductive amination reactions to build libraries of compounds for screening against various biological targets, including those relevant to cancer and metabolic diseases. nih.govmdpi.com Furthermore, the structure is amenable to radiolabeling, particularly with fluorine-18, for the development of novel Positron Emission Tomography (PET) imaging agents for diagnosing and monitoring diseases like cancer or neurological disorders. nih.govacs.org

Materials Science : The electron-rich and polar nature of the molecule suggests potential applications in the development of functional organic materials. Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), sensors, or as building blocks for creating porous organic frameworks with tailored properties for gas storage or catalysis.

Agrochemicals : The discovery of novel herbicides and pesticides often relies on the exploration of new chemical scaffolds. mdpi.com The structural motifs present in this compound could be incorporated into new designs for agrochemicals, with the fluorine atoms potentially enhancing their efficacy and stability. mdpi.com

Advanced Computational and Data-Driven Research Methodologies for Fluorinated Aminobenzaldehydes

The future exploration of this compound and its derivatives will greatly benefit from advanced computational and data-driven approaches. These methodologies can accelerate the design-synthesis-test cycle and provide deeper insights into molecular behavior.

Computational chemistry and machine learning can be combined to predict structure-property relationships and chemical reactivity. tu-braunschweig.de For this specific molecule, quantum mechanical calculations can elucidate the effects of the fluorine and methoxy (B1213986) substituents on the reactivity of the aldehyde and amino groups, guiding the selection of optimal reaction conditions.

Data-driven models can be trained on existing data for similar fluorinated compounds to predict biological activities, pharmacokinetic properties (ADME), and potential toxicity of novel derivatives. mdpi.com This in silico screening allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. Such approaches can guide the rational design of more effective drugs by helping to understand the relationship between chemical structure and biological activity. mdpi.com

Integration with High-Throughput Screening and Automated Synthesis Platforms

To fully exploit the synthetic potential of this compound, its chemistry can be integrated with high-throughput screening (HTS) and automated synthesis platforms. This combination is particularly powerful for accelerating the discovery of new bioactive compounds.

Automated synthesis platforms, which are becoming increasingly crucial in modern radiochemistry and drug discovery, can be programmed to perform multi-step reaction sequences. rsc.orgresearchgate.net By using this compound as a starting reagent, these platforms can rapidly generate large libraries of derivatives through parallel synthesis. This automated approach is essential for producing radioligands on a large scale to support preclinical and clinical studies. nih.gov

The resulting compound libraries can then be subjected to HTS assays to identify "hits" with desired biological activity. The data generated from these screens can, in turn, feed back into the computational models, creating a closed-loop discovery cycle that becomes progressively more intelligent and efficient. The automation of PET radiochemistry using cassette-based platforms is a key component for the clinical translation of the vast majority of 18F-based radiopharmaceuticals. rsc.org The development of automated synthesizers that can handle electrochemical 18F-fluorination further expands the possibilities for creating novel PET tracers from precursors like this compound. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-amino-2,6-difluoro-4-methoxybenzaldehyde?

  • Methodological Answer : The compound can be synthesized via condensation reactions using substituted benzaldehyde precursors. For example, refluxing 4-amino-3,5-bis(2-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in absolute ethanol, catalyzed by glacial acetic acid, yields derivatives . Adjusting reflux duration (4–6 hours) and solvent polarity (e.g., ethanol vs. DMF) can improve yields. Monitoring reaction progress via TLC (dichloromethane/EtOH, 1:1) and isolating solids via vacuum filtration are critical steps .

Q. What are the primary challenges in characterizing this compound, and how can they be addressed?

  • Methodological Answer : Key challenges include resolving overlapping NMR signals due to fluorine atoms and aromatic protons. Using high-field NMR (≥400 MHz) in DMSO-d6 and referencing δ values to residual solvent peaks (e.g., DMSO at 2.50 ppm for <sup>1</sup>H) enhances spectral clarity . Complementary techniques like FTIR (e.g., carbonyl stretches at ~1660 cm<sup>-1</sup>) and HRMS (e.g., [M+H]<sup>+</sup> at m/z 334.1556) validate structural assignments .

Q. How do solubility and storage conditions impact experimental reproducibility?

  • Methodological Answer : The compound has limited solubility in aqueous media but dissolves in polar aprotic solvents (e.g., DMSO, ethanol). Stock solutions (10 mM in DMSO) should be stored at –20°C to prevent aldehyde oxidation . For biological assays, pre-warming and sonication ensure homogeneity. Purity (>95%) verification via HPLC (C18 column, acetonitrile/water gradient) is recommended .

Q. Which analytical methods are most reliable for quantifying impurities in this compound?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) effectively separates impurities. For fluorinated analogs, LC-MS using ESI ionization in positive mode provides sensitivity. Comparative TLC (silica gel, hexane/EtOH) can screen byproducts during synthesis .

Advanced Research Questions

Q. How does the substitution pattern (amino, methoxy, fluoro) influence bioactivity?

  • Methodological Answer : Functional groups dictate interactions with biological targets. For example, replacing methoxy with amino groups (as in 2,6-difluoro-4-aminobenzaldehyde) enhances neuroprotective effects due to improved hydrogen bonding . Systematic SAR studies should compare EC50 values across analogs (e.g., antimicrobial assays in E. coli or cytotoxicity screens in cancer cell lines) .

Q. How can conflicting bioactivity data between similar derivatives be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum content) or impurity profiles. Replicate experiments under standardized conditions (e.g., RPMI-1640 media, 10% FBS) and validate purity via <sup>19</sup>F NMR. For instance, 2,6-difluoro-4-methoxybenzaldehyde shows lower anticancer efficacy than amino-substituted analogs due to reduced electrophilicity .

Q. What computational tools predict reactivity or stability of this compound in synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents. For example, fluorine’s electron-withdrawing nature increases aldehyde electrophilicity, favoring nucleophilic additions . Molecular docking (AutoDock Vina) can predict binding affinities to enzymes like cytochrome P450 .

Q. How can multi-step syntheses integrate this compound into complex scaffolds (e.g., triazoles or benzamide derivatives)?

  • Methodological Answer : Use click chemistry (CuAAC) or Schiff base formations. For triazole derivatives, react the aldehyde with hydrazines (e.g., 2-hydrazinopyridine) in ethanol/acetic acid, followed by oxidative cyclization with NaOCl·5H2O . Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.